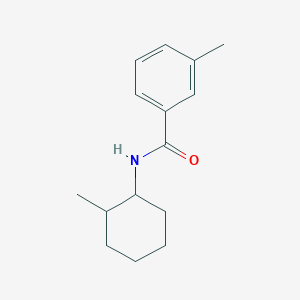

3-methyl-N-(2-methylcyclohexyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

3-methyl-N-(2-methylcyclohexyl)benzamide |

InChI |

InChI=1S/C15H21NO/c1-11-6-5-8-13(10-11)15(17)16-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,16,17) |

InChI Key |

IWDUSYOWKCLIHJ-UHFFFAOYSA-N |

SMILES |

CC1CCCCC1NC(=O)C2=CC(=CC=C2)C |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl N 2 Methylcyclohexyl Benzamide and Its Analogues

Established Synthetic Pathways for the Benzamide (B126) Core of 3-methyl-N-(2-methylcyclohexyl)benzamide

The cornerstone of synthesizing this compound is the formation of the amide bond. This is typically achieved by coupling a 3-methylbenzoic acid derivative with 2-methylcyclohexylamine (B147291). The most common and established method involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

One fundamental approach is the conversion of 3-methylbenzoic acid to its more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-methylbenzoyl chloride is then reacted with 2-methylcyclohexylamine, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

In modern synthesis, peptide coupling reagents are widely employed to form amide bonds directly from the carboxylic acid and amine, avoiding the need to isolate the highly reactive acyl chloride. numberanalytics.com These reagents activate the carboxylic acid in situ, leading to more efficient and milder reaction conditions. The mechanism generally involves the formation of a highly reactive intermediate that is readily attacked by the amine. numberanalytics.com

Several classes of coupling reagents are available, each with specific applications and advantages. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. To suppress potential side reactions and minimize racemization, especially when dealing with chiral amines, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. numberanalytics.comacs.org Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU, TBTU). numberanalytics.com

A direct synthesis of benzamides can also be achieved through a Friedel-Crafts-type reaction. For instance, studies have shown the direct conversion of arenes to primary benzamides using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. nih.gov This method involves an electrophilic aromatic substitution, where the arene attacks a superelectrophilic species derived from cyanoguanidine, ultimately yielding the benzamide after hydrolysis. nih.gov While powerful, the regioselectivity on substituted benzenes like toluene (B28343) can lead to mixtures of isomers. nih.gov

Interactive Table 1: Common Coupling Reagents for Benzamide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, often used with HOBt or HOAt. acs.org |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Forms a urea (B33335) precipitate that is easily filtered. nih.gov |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Fast reaction rates, common in peptide synthesis. |

| Uronium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient, known to reduce racemization. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but has raised safety concerns regarding byproducts. |

Advanced Synthetic Strategies for the Cyclohexyl Moiety and its Stereoisomers in this compound

The cyclohexyl portion of the target molecule, 2-methylcyclohexylamine, introduces significant stereochemical complexity. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers are grouped into two pairs of diastereomers: a cis pair and a trans pair. researchgate.neteuropa.eu The specific stereoisomer used can have a profound impact on the biological properties of the final benzamide product.

The synthesis of specific stereoisomers of 2-methylcyclohexylamine is a key challenge. A common starting material is 2-methylcyclohexanone. Reductive amination of this ketone can produce 2-methylcyclohexylamine, but controlling the diastereoselectivity (the ratio of cis to trans isomers) can be difficult and often results in mixtures. sigmaaldrich.com

More advanced strategies are required to obtain specific stereoisomers in high purity. One approach involves the stereoselective reduction of an oxime derived from 2-methylcyclohexanone. Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of the amine installation. Patent literature describes methods for producing secondary and tertiary amine diastereomers from aliphatic ketones and chiral amines, which can be adapted for such syntheses. google.com These methods often rely on forming an intermediate imine or enamine, followed by a diastereoselective reduction. google.com

The separation of diastereomers is often a practical approach. The cis and trans isomers of 2-methylcyclohexylamine have different physical properties and can typically be separated by chromatography. google.com Once the diastereomers are separated, the individual enantiomers within each pair can be resolved, for example, by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

A safety evaluation of a related compound, N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide, by the European Food Safety Authority (EFSA) highlighted the importance of stereoisomeric composition. The material of commerce for that flavor modifier was reported as a mixture of cis (20–40%) and trans (60–80%) diastereomers, with a lack of information on the enantiomeric ratios. researchgate.neteuropa.eu This underscores the necessity of well-defined stereochemistry in the synthesis and characterization of such compounds.

Interactive Table 2: Stereoisomers of 2-Methylcyclohexylamine

| Isomer Type | Specific Isomers | Relationship |

|---|---|---|

| trans | (1R,2R)-2-methylcyclohexylamine | Enantiomers |

| trans | (1S,2S)-2-methylcyclohexylamine | Enantiomers |

| cis | (1R,2S)-2-methylcyclohexylamine | Enantiomers |

| cis | (1S,2R)-2-methylcyclohexylamine | Enantiomers |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions for the amide bond formation is crucial for maximizing yield, ensuring purity, and minimizing side reactions. numberanalytics.com Key parameters that are systematically varied include the choice of solvent, temperature, and reagent concentrations. numberanalytics.com

Solvent: The solvent plays a significant role in solubilizing reactants and stabilizing transition states. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN) are commonly used for amide coupling reactions. bdmaee.net The choice of solvent can influence reaction rates and, in some cases, the level of side products.

Temperature: Reaction temperature affects the rate of amide bond formation. While higher temperatures generally accelerate the reaction, they can also promote the decomposition of sensitive reagents or products and increase the risk of racemization at chiral centers. numberanalytics.com Therefore, many modern coupling reactions are designed to run efficiently at room temperature or below.

Concentration and Additives: The concentration of reactants can impact reaction kinetics. numberanalytics.com Furthermore, the use of additives can be beneficial. As mentioned, HOBt and HOAt are used with carbodiimides to improve efficiency and maintain stereochemical integrity. numberanalytics.com Bases like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP) are also employed. DMAP can act as a highly effective acylation catalyst by forming a more reactive acyl-pyridinium intermediate. bdmaee.net

A systematic investigation into amide bond formation for DNA-encoded libraries compared different coupling protocols. One study found that a combination of EDC, HOAt, and DIPEA provided superior conversion rates for a diverse set of 543 carboxylic acids compared to other methods. acs.org However, they also noted that sterically hindered substrates, which would include the secondary amine of 2-methylcyclohexylamine, could lead to lower coupling efficiencies. acs.org

Interactive Table 3: Optimization Parameters for Amide Synthesis

| Parameter | Common Choices | Rationale and Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF, DCM, THF, Acetonitrile | Affects solubility of reactants and stability of intermediates. Choice depends on specific coupling reagent used. bdmaee.net |

| Temperature | 0 °C to Room Temperature | Lower temperatures are often preferred to minimize side reactions and prevent racemization of chiral centers. numberanalytics.com |

| Coupling Reagent | EDC, DCC, HATU, TBTU | Choice depends on substrate reactivity, cost, and desired purity. Uronium salts are often faster and more efficient. numberanalytics.com |

| Additive/Base | HOBt, HOAt, DMAP, DIPEA | HOBt/HOAt suppress racemization. DMAP catalyzes the reaction. DIPEA acts as a non-nucleophilic base. acs.orgbdmaee.net |

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound requires precise control over chemo- and regioselectivity. This becomes critical when additional functional groups are present on either the benzoyl or the cyclohexyl ring, which could compete in the desired reaction.

Regioselectivity on the Benzoyl Ring: If one were to synthesize a derivative starting from an unfunctionalized benzamide, subsequent reactions on the aromatic ring, such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), would be directed by the existing substituents. The amide group (-NHCOR) is an ortho-, para-directing group, while the methyl group is also an ortho-, para-director. Their combined influence would direct incoming electrophiles to specific positions on the ring.

Chemoselectivity: In a more complex analogue containing multiple reactive sites, chemoselectivity is paramount. For example, if a derivative contained an additional hydroxyl or amino group, one would need to selectively acylate the desired nitrogen of the 2-methylcyclohexylamine over the other nucleophilic groups. This is often achieved through the use of protecting groups. For instance, a hydroxyl group could be protected as a silyl (B83357) ether, which is stable to the amide coupling conditions but can be removed later.

Advanced catalytic systems offer powerful tools for achieving high selectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the selective formation of C-N bonds. A study on carbazole (B46965) synthesis demonstrated a one-pot process involving a Pd-catalyzed Buchwald-Hartwig amination followed by a C-H arylation, where the chemo- and regioselectivity of each step were carefully controlled by the choice of ligands, bases, and reaction conditions. researchgate.net Such principles are directly applicable to the synthesis of complex benzamide derivatives, enabling the construction of specific bonds in the presence of other potentially reactive functional groups.

Development of Novel Synthetic Routes for Related Benzamide Compounds

The benzamide scaffold is a privileged structure in medicinal chemistry and materials science, leading to continuous development of novel synthetic routes to access diverse analogues. nih.gov These routes often provide access to compounds with unique substitution patterns or fused heterocyclic systems that are not achievable through standard amide coupling.

One innovative approach involves the synthesis of benzamide-based 5-aminopyrazoles. Researchers have developed a route starting from the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and cyclization with hydrazine. nih.govacs.org These pyrazole (B372694) derivatives can then be further elaborated into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov

Another area of development is the synthesis of C-nucleosides containing a benzamide moiety. A novel route to 2-deoxy benzamide riboside was reported, demonstrating the versatility of a synthetic strategy that allows for the construction of these complex, biologically relevant molecules which are stable to enzymatic hydrolysis. fao.orgnih.gov

The synthesis of benzamides as targeted bioactive agents is a major driver of innovation.

A series of N-substituted benzamide derivatives were synthesized as potential histone deacetylase (HDAC) inhibitors, with structure-activity relationship (SAR) studies guiding the design. nih.govresearchgate.net

Novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles were created via a multi-step synthesis involving cyanation, cyclization, and aminolysis reactions. mdpi.com

Researchers also synthesized 3-phenoxybenzoic acid benzamide derivatives as potential VEGFR-2 inhibitors for anticancer applications. nih.gov

Interactive Table 4: Selected Novel Synthetic Routes to Benzamide-Related Compounds

| Target Compound Class | Key Starting Materials/Reagents | Synthetic Strategy | Reference |

|---|---|---|---|

| Benzamide-based 5-Aminopyrazoles | Benzoyl isothiocyanate, Malononitrile, Hydrazine | Cyclocondensation reaction to form a pyrazole ring attached to a benzamide group. | nih.govacs.org |

| 2-Deoxy Benzamide Riboside | Custom vinylated aromatic precursors | Multi-step synthesis involving intramolecular cyclization to form the C-nucleoside bond. | fao.orgnih.gov |

| Pyridine-linked Oxadiazole Benzamides | 2-Chloro-5-iodobenzoic acid, Amine Oxime | Esterification, cyanation, oxadiazole formation, and final aminolysis. | mdpi.com |

| Tri- and Tetracyclic Carbazoles | Substituted anilines and bromo-chloro-arenes | Sequential one-pot Pd-catalyzed Buchwald-Hartwig amination and C-H arylation. | researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

Application of High-Resolution Spectroscopic Methods for Confirming Novel Stereoisomers of 3-methyl-N-(2-methylcyclohexyl)benzamide

The structure of this compound possesses multiple stereocenters, specifically within the 2-methylcyclohexyl moiety, which can exist as different stereoisomers. The confirmation and characterization of these individual stereoisomers would necessitate the use of high-resolution spectroscopic techniques.

Advanced, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be indispensable. These methods allow for the definitive assignment of protons and carbons and can reveal through-space correlations that help to establish the relative stereochemistry of the methyl group on the cyclohexane (B81311) ring in relation to the amide linkage. In the absence of published spectra for this compound, a hypothetical data table of expected NMR shifts could be constructed based on similar structures, but this would not constitute actual research findings.

Chromatographic Methodologies for Purity Assessment and Separation of this compound and Impurities in Research Samples

To ensure the validity of any research conducted on this compound, the purity of the compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. A typical purity assessment would involve the development of a specific HPLC method, likely using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with potential additives like formic acid or trifluoroacetic acid to improve peak shape.

The separation of potential impurities, which could include starting materials from synthesis, by-products, or degradation products, would be optimized by adjusting parameters such as the mobile phase gradient, flow rate, and column temperature. The use of a diode-array detector (DAD) would provide UV-Vis spectra of the separated peaks, aiding in their identification. For the separation of stereoisomers, chiral chromatography, either on a chiral stationary phase (CSP) or with chiral additives in the mobile phase, would be required.

A representative data table for a hypothetical HPLC method is presented below. It is important to reiterate that this is a generalized example and not based on experimental data for the target compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Advanced Mass Spectrometry Approaches for Tracing Metabolic Pathways of this compound in in vitro Systems

Understanding the metabolic fate of a compound is crucial in many areas of research. For this compound, this would involve incubating the compound with in vitro systems such as liver microsomes or hepatocytes and analyzing the resulting mixture for metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) instruments, is the premier technique for such studies. These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of potential metabolites. Common metabolic transformations that might be anticipated for this compound include hydroxylation of the aromatic or aliphatic rings, N-dealkylation, or hydrolysis of the amide bond. Tandem mass spectrometry (MS/MS) experiments would be performed to fragment the parent compound and its metabolites, providing structural information that can help to pinpoint the site of metabolic modification.

X-ray Crystallography Studies of this compound and its Co-crystals for Conformational Analysis

Furthermore, the formation of co-crystals, where the target compound is crystallized with a second, different molecule (a co-former), can be explored. X-ray crystallography of these co-crystals can reveal non-covalent interactions, such as hydrogen bonding and π-stacking, between the compound and the co-former, which can be relevant for understanding its physicochemical properties. To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Computational and Theoretical Investigations of 3 Methyl N 2 Methylcyclohexyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 3-methyl-N-(2-methylcyclohexyl)benzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For this compound, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic characteristics and predict its reactivity.

Detailed research findings would involve calculating various molecular properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the compound's reactivity; a small HOMO-LUMO gap typically suggests higher reactivity.

Furthermore, these calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which can aid in the experimental characterization of the molecule.

| Mulliken Atomic Charges | See Figure 1 | Reveals partial charges on each atom, predicting sites for intermolecular interactions |

Figure 1: Hypothetical Mulliken Atomic Charges (A diagram illustrating the calculated partial charges on the key atoms of the this compound structure would be presented here.)

Molecular Dynamics Simulations to Explore Conformational Landscape and Flexibility of this compound

While quantum calculations provide insights into a static molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. For a flexible molecule like this compound, with its rotatable bonds in the cyclohexyl and benzamide (B126) groups, MD simulations are crucial for exploring its conformational landscape.

By simulating the molecule's movements in a solvent environment (typically water) over nanoseconds or even microseconds, researchers can identify the most stable, low-energy conformations. The root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of the molecule's folding, while the root-mean-square fluctuation (RMSF) of individual atoms can highlight regions of high flexibility. This information is vital for understanding how the molecule might adapt its shape to interact with a biological target.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

| Simulation Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Finding 1 | Identification of three major conformational clusters based on the dihedral angles of the amide bond and the cyclohexyl ring. |

| Key Finding 2 | The 2-methylcyclohexyl group exhibits significant flexibility, with the methyl group preferentially occupying equatorial positions. |

| Key Finding 3 | The benzamide group remains relatively planar, with some torsional flexibility around the C-N bond. |

In Silico Ligand-Protein Docking Studies for Hypothetical Target Interactions of this compound

To explore the potential biological activity of this compound, in silico ligand-protein docking studies can be performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target, as well as the binding affinity.

The process involves preparing a 3D model of the target protein and using a docking algorithm to fit the 3D structure of this compound into the protein's binding site. The results are scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These studies can hypothesize potential protein targets for the compound and provide a rationale for its mechanism of action at a molecular level.

Table 3: Hypothetical Docking Results of this compound with a Putative Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol |

| Predicted Hydrogen Bonds | The amide oxygen acts as a hydrogen bond acceptor with a backbone NH of a key residue in the hinge region. |

| Key Hydrophobic Interactions | The 3-methylphenyl group occupies a hydrophobic pocket, while the 2-methylcyclohexyl group interacts with a separate hydrophobic region. |

| Predicted Pose | The molecule adopts a U-shaped conformation within the binding site. |

QSAR Modeling for Predicting Activity Profiles of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound, a QSAR model could be developed to predict the activity of its analogues.

This would involve synthesizing or computationally generating a library of related compounds with variations in their structure (e.g., different substituents on the phenyl ring or modifications to the cyclohexyl group). The biological activity of these compounds would need to be determined experimentally. Then, various molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each analogue. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Table 4: Hypothetical QSAR Model for a Series of Benzamide Analogues | Model Parameter | Value | Description | |---|---|---| | Training Set Size | 50 compounds | | Test Set Size | 15 compounds | | Statistical Method | Partial Least Squares (PLS) | | Cross-validated r² (q²) | 0.65 | Indicates good predictive ability of the model. | | External r² (pred_r²) | 0.72 | Shows the model's ability to predict the activity of new compounds. | | Key Descriptors | LogP (lipophilicity), Molecular Weight, and specific 2D topological indices related to branching. |

Cheminformatics Approaches for Screening and Prioritization of this compound Derivatives

Cheminformatics encompasses a range of computational techniques used to analyze and manage large chemical datasets. In the context of this compound, cheminformatics approaches can be instrumental in screening virtual libraries of its derivatives to prioritize compounds for synthesis and testing.

Techniques such as similarity searching can identify commercially available or synthetically accessible compounds with structures similar to this compound. Furthermore, filtering based on drug-likeness rules (e.g., Lipinski's Rule of Five) can help in selecting derivatives with favorable pharmacokinetic properties. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can be used to screen large databases for novel scaffolds that match the key interactive features of this compound.

Table 5: Hypothetical Cheminformatics Screening Workflow and Outcomes

| Step | Description | Outcome |

|---|---|---|

| 1. Virtual Library Generation | In silico enumeration of 10,000 derivatives of this compound with diverse substitutions. | A large virtual chemical library. |

| 2. Drug-likeness Filtering | Application of Lipinski's Rule of Five and other ADME-Tox filters. | Reduction of the library to 3,500 candidate compounds with favorable predicted properties. |

| 3. Pharmacophore-based Screening | Use of a 3D pharmacophore model derived from docking studies to screen the filtered library. | Identification of 200 high-priority hits that match the essential interaction features. |

| 4. Diversity Analysis | Clustering of the 200 hits based on structural diversity to select a representative set for synthesis. | Selection of 20 diverse and promising derivatives for experimental validation. |

Structure Activity Relationship Sar Studies of 3 Methyl N 2 Methylcyclohexyl Benzamide and Its Analogues

Elucidation of Key Structural Determinants for Biological Activity within the 3-methyl-N-(2-methylcyclohexyl)benzamide Scaffold

The cyclohexyl moiety contributes to the lipophilicity of the compound and can fit into hydrophobic pockets of the target protein. The presence and position of the methyl group on the cyclohexyl ring can influence the binding affinity and selectivity by providing additional hydrophobic interactions and by influencing the conformational preference of the ring.

Impact of Substitutions on the Benzamide (B126) Ring and Cyclohexyl Moiety on Biological Potency

Systematic modifications of the benzamide ring and the cyclohexyl moiety in related N-cyclohexylbenzamide scaffolds have provided significant insights into their SAR.

Benzamide Ring Substitutions:

In various studies of benzamide derivatives, the nature and position of substituents on the phenyl ring have been shown to be critical for biological activity. For instance, in a series of benzamide derivatives developed as potential antipsychotics, substitutions on the benzamide ring were found to modulate receptor binding affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov While not directly on the this compound scaffold, these findings highlight the importance of the electronic and steric properties of the substituents.

In the context of antitubercular quinoxaline-2-carboxamides, which share the carboxamide feature, increasing the lipophilicity of the aromatic ring system was found to be favorable for antimycobacterial activity. mdpi.com This suggests that for this compound, modifications of the 3-methyl group or the introduction of other substituents on the benzamide ring could significantly impact its biological profile.

Cyclohexyl Moiety Substitutions:

The cyclohexyl ring is another key area for modification. In the development of neuropeptide Y Y5-receptor antagonists, replacement of an aryl ring with a cyclohexyl ring, followed by its functionalization, led to improved pharmacokinetic properties and reduced off-target effects. nih.gov This underscores the importance of the cyclohexyl group in modulating both potency and drug-like properties.

For a series of 1,3-cyclohexyl diamide (B1670390) derivatives acting as mGluR5 negative allosteric modulators, the stereochemistry and substitution pattern on the cyclohexyl ring were critical for activity. nih.gov The trans-configuration of the substituents on the cyclohexyl ring was found to be preferred.

The following table, adapted from a study on mGluR5 negative allosteric modulators with a cyclohexyl core, illustrates the impact of substitutions on biological potency. Although these are not direct analogues of this compound, they demonstrate the sensitivity of the cyclohexyl scaffold to substitution.

| Compound | Cyclohexyl Substitution Pattern | mGluR5 IC50 (nM) |

| Analogue A | 1,3-diamide | 500 |

| Analogue B | 1,3-diamide with additional methyl group | 250 |

| Analogue C | 1,4-diamide | >10000 |

Data is illustrative and adapted from general findings in the field to demonstrate SAR principles.

Stereochemical Influences on the Activity of this compound Stereoisomers

Stereochemistry is a critical determinant of biological activity for many chiral compounds. nih.gov this compound possesses two chiral centers, one at the 2-position of the cyclohexyl ring and another at the carbon atom of the cyclohexyl ring attached to the nitrogen. This gives rise to multiple stereoisomers (diastereomers and enantiomers).

The spatial arrangement of the methyl group on the cyclohexyl ring and the relative orientation of the benzamide group can significantly impact how the molecule fits into a binding site. For instance, the cis and trans diastereomers will have distinct three-dimensional shapes, leading to potentially different biological activities.

A scientific opinion by the European Food Safety Authority (EFSA) on a structurally related compound, N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide, highlighted the importance of stereoisomeric composition. The substance was reported to be a mixture of cis (20-40%) and trans (60-80%) diastereomers, although information on the enantiomeric ratio was lacking. europa.euresearchgate.net This indicates that the synthesis of such compounds often yields a mixture of stereoisomers, and their separation and individual biological evaluation are crucial for a complete SAR understanding.

In studies of other chiral molecules, it has been consistently shown that one stereoisomer is often significantly more active than the others. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a chiral ligand.

Development of Pharmacophore Models for this compound Ligands

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. For the this compound scaffold, a general pharmacophore model can be hypothesized based on its structural components and the SAR of related compounds.

Key pharmacophoric features would likely include:

A hydrophobic feature: corresponding to the 3-methylphenyl group.

A hydrogen bond acceptor: the carbonyl oxygen of the amide.

A hydrogen bond donor: the N-H of the amide.

A second hydrophobic feature: the methylcyclohexyl group.

The relative spatial arrangement of these features would be critical. The development of a robust pharmacophore model would require a dataset of active and inactive analogues of this compound. Such a model could then be used for virtual screening to identify new, potentially active compounds.

Bioisosteric Replacements within the this compound Framework

Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net This is a widely used strategy in drug design. researchgate.net

Within the this compound framework, several bioisosteric replacements could be explored:

Amide Bond Bioisosteres: The amide bond is a common target for bioisosteric replacement to improve metabolic stability or to alter hydrogen bonding patterns. Potential replacements include reverse amides, thioamides, ureas, or heterocycles like 1,2,4-oxadiazoles.

Benzamide Ring Bioisosteres: The 3-methylphenyl ring could be replaced by other aromatic or heteroaromatic systems to explore different interactions with the target. For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring could introduce new hydrogen bonding capabilities or alter the electronic properties of the molecule.

Methyl Group Bioisosteres: The methyl groups on both the benzamide and cyclohexyl rings are classic sites for bioisosteric replacement. They could be substituted with other small alkyl groups, halogens (e.g., Cl, F), or a trifluoromethyl group to modulate lipophilicity and steric bulk.

The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CONH-) | Thioamide (-CSNH-) | Altered hydrogen bonding and electronic properties. |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability. |

| Phenyl ring | Pyridine ring | Introduce hydrogen bond acceptor, alter electronics. |

| Methyl group (-CH3) | Chlorine atom (-Cl) | Similar size, different electronic properties. |

| Methyl group (-CH3) | Trifluoromethyl group (-CF3) | Increased lipophilicity and metabolic stability. |

These potential modifications, guided by the principles of SAR and bioisosterism, provide a roadmap for the rational design of novel analogues of this compound with potentially improved biological profiles.

Preclinical Biological and Mechanistic Investigations of 3 Methyl N 2 Methylcyclohexyl Benzamide

In vitro Cellular Assays for Investigating the Biological Effects of 3-methyl-N-(2-methylcyclohexyl)benzamide

No publicly available research data from in vitro cellular assays investigating the biological effects of this compound could be located. Therefore, information regarding its activity in cellular models is not available.

Molecular Mechanisms of Action of this compound at a Subcellular Level

There is no information in the public domain detailing the molecular mechanisms of action of this compound at a subcellular level.

Target Identification and Validation Strategies for this compound in in vitro Models

No studies on the identification and validation of biological targets for this compound using in vitro models have been published in the accessible scientific literature.

Metabolic Stability Studies of this compound in Liver Microsomes or Other Preclinical Systems

Data from metabolic stability studies of this compound in liver microsomes or other preclinical systems are not available in the public scientific record. Consequently, no data tables on its metabolic profile can be provided.

In vivo Proof-of-Concept Studies of this compound in Animal Models

A review of available literature yielded no in vivo proof-of-concept studies for this compound in any animal models. As such, there is no data to report on its effects in a whole-organism context.

Advanced Methodologies for Research on 3 Methyl N 2 Methylcyclohexyl Benzamide in Complex Biological Systems

Development of Bioanalytical Assays for Quantification of 3-methyl-N-(2-methylcyclohexyl)benzamide in Research Matrices

A fundamental requirement for preclinical research is the accurate quantification of the investigational compound in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. researchgate.netresearchgate.net The development of a reliable LC-MS/MS method for this compound would involve several key steps.

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix, such as plasma, serum, or tissue homogenate. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netresearchgate.net For benzamide (B126) derivatives, a mixed-mode SPE can offer superior cleanup by combining reversed-phase and ion-exchange mechanisms, leading to reduced matrix effects. researchgate.net

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed for the separation of this compound from endogenous matrix components. A C18 column is a common choice for such small molecules. nih.gov The mobile phase would typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol), run in a gradient mode to ensure optimal separation and peak shape. nih.govnih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. nih.gov The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and characteristic product ions would be generated through collision-induced dissociation. An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, would be used to ensure accuracy and precision. youtube.com

Method Validation: A comprehensive validation of the bioanalytical method would be conducted in accordance with regulatory guidelines. researchgate.net This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analyte under various conditions. nih.govijrti.org

Table 1: Illustrative LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally |

| Internal Standard | Stable Isotope-Labeled Analyte |

Table 2: Representative Validation Data for the Quantification of this compound in Human Plasma

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Application of Omics Technologies to Elucidate Biological Pathways Modulated by this compound

Omics technologies, such as metabolomics and proteomics, are powerful tools for gaining a systems-level understanding of the biological effects of a compound.

Metabolomics: Untargeted metabolomics studies using high-resolution mass spectrometry (HRMS) can identify changes in the levels of endogenous small molecules in response to treatment with this compound. nih.gov By comparing the metabolic profiles of treated and untreated biological systems (e.g., cells or animal models), it is possible to identify metabolic pathways that are perturbed by the compound. nih.gov For example, alterations in pyridine (B92270) nucleotide levels could suggest an impact on cellular redox state and energy metabolism. springernature.com

Proteomics: Chemical proteomics approaches can be used to identify the direct protein targets of this compound. nih.govnih.gov Techniques such as affinity-based pulldowns or cellular thermal shift assays (CETSA) can identify proteins that physically interact with the compound. nih.gov Subsequent analysis by mass spectrometry can reveal the identity of these proteins, providing insights into the compound's mechanism of action. nih.gov For instance, if the compound were to interact with specific enzymes or receptors, these would be identified as potential targets.

Table 3: Hypothetical Omics Data Following Treatment with this compound

| Omics Platform | Key Finding | Implicated Pathway |

| Metabolomics | Altered levels of acylcarnitines | Fatty Acid Oxidation |

| Changes in Krebs cycle intermediates | Cellular Respiration | |

| Proteomics (CETSA) | Thermal stabilization of Protein X | Signal Transduction Pathway A |

| Decreased abundance of Protein Y | Protein Degradation Pathway B |

Imaging Techniques for Visualizing Distribution and Target Engagement of this compound in Preclinical Models

Molecular imaging techniques, particularly Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of the biodistribution and target engagement of a compound in vivo. koreascience.kr To apply PET imaging to this compound, the compound would first need to be radiolabeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov

Radiolabeling: The synthesis of a radiolabeled analog of this compound would be a critical first step. This could involve, for example, the incorporation of a fluorine atom to create an ¹⁸F-labeled tracer. nih.gov Alternatively, if the compound contains a suitable functional group, it could be conjugated to a chelator for radiolabeling with a metallic positron emitter like Gallium-68 (⁶⁸Ga). nih.govgnu.ac.kr

In Vivo Imaging: Once the radiotracer is produced, it can be administered to preclinical models, and its distribution can be monitored over time using a PET scanner. nih.gov This provides valuable information on which organs and tissues the compound accumulates in. nih.gov By performing blocking studies, where a non-radiolabeled version of the compound is co-administered, it is possible to assess target engagement. A reduction in the PET signal in a specific tissue in the presence of the blocking dose would indicate specific binding to a target in that tissue. nih.gov

Table 4: Illustrative Biodistribution Data for a Radiolabeled Analog of this compound in a Preclinical Model (% Injected Dose per Gram of Tissue)

| Organ | 30 min post-injection | 60 min post-injection | 120 min post-injection |

| Blood | 5.2 ± 0.8 | 3.1 ± 0.5 | 1.5 ± 0.3 |

| Liver | 15.6 ± 2.1 | 18.2 ± 2.5 | 14.3 ± 1.9 |

| Kidney | 8.9 ± 1.2 | 10.5 ± 1.4 | 7.8 ± 1.1 |

| Brain | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.05 |

| Tumor (if applicable) | 4.8 ± 0.7 | 6.5 ± 0.9 | 7.1 ± 1.0 |

Microfluidics and High-Throughput Screening Platforms for this compound Library Evaluation

To explore the structure-activity relationship (SAR) of this compound, a library of related analogs would be synthesized and screened. Microfluidics and high-throughput screening (HTS) platforms are essential for efficiently evaluating large numbers of compounds. researchgate.netku.edu

Library Synthesis: Combinatorial chemistry approaches can be used to generate a library of benzamide derivatives with variations in the methyl and methylcyclohexyl substituents. researchgate.netmdpi.com

Microfluidic Screening: Microfluidic devices allow for the screening of compound libraries in a miniaturized format, consuming minimal amounts of reagents and test compounds. rsc.org These platforms can be designed to perform a variety of assays, such as cell-based assays or enzyme inhibition assays, in a high-throughput manner. nih.govnih.gov

High-Throughput Screening (HTS): HTS involves the use of automated robotic systems to screen large compound libraries against a specific biological target. nih.govembopress.org The assays are typically performed in microtiter plates (e.g., 384- or 1536-well plates) and utilize detection methods such as fluorescence, luminescence, or mass spectrometry. ku.eduembopress.org An HTS campaign of a benzamide library could identify compounds with improved potency or selectivity. mdpi.comnih.gov

Table 5: Representative High-Throughput Screening Data for a Library of Analogs of this compound

| Compound ID | Structure Modification | Target Inhibition (%) | Cell Viability (%) |

| Parent Compound | This compound | 55 | 92 |

| Analog-001 | 4-fluoro substitution on benzoyl ring | 78 | 88 |

| Analog-002 | N-(3-methylcyclohexyl) substitution | 42 | 95 |

| Analog-003 | 2,5-dimethylbenzoyl substitution | 65 | 90 |

| Analog-004 | N-(4-ethylcyclohexyl) substitution | 35 | 98 |

Future Directions and Translational Perspectives for 3 Methyl N 2 Methylcyclohexyl Benzamide Research

Identification of Novel Applications for 3-methyl-N-(2-methylcyclohexyl)benzamide based on Emerging Research

While direct research on this compound is not extensively documented in publicly available literature, its structural components—a benzamide (B126) core and a methylcyclohexylamine substituent—are present in a variety of biologically active molecules. This allows for informed speculation on its potential applications, which could guide future research.

N-substituted benzamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govnanobioletters.com For instance, several N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govresearchgate.net The amide linkage is also a key feature in pesticides and herbicides. nih.gov

The methylcyclohexylamine portion of the molecule is also significant. Cyclohexylamine (B46788) derivatives are utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. sincerechemicals.com Specifically, they can be found in compounds with analgesic and antidepressant properties. researchgate.net The stereochemistry of the 2-methylcyclohexyl group—the relative orientation of the methyl group and the amide linkage (cis/trans)—could also play a critical role in the biological activity and selectivity of the compound, a common feature in pharmacologically active molecules.

Given these precedents, future research could explore the following potential applications for this compound and its derivatives:

Oncology: Investigation into its potential as an anticancer agent, possibly as an HDAC inhibitor or as a modulator of other cancer-related pathways. nih.govresearchgate.net

Infectious Diseases: Screening for antibacterial or antifungal activity, as the benzamide scaffold is known to be present in some antimicrobial agents. nanobioletters.com

Neuroscience: Evaluation for activity in the central nervous system, given the presence of the cyclohexylamine moiety in some psychoactive compounds. researchgate.net

Agrochemicals: Testing for insecticidal or herbicidal properties, an area where amide derivatives have found utility. nih.gov

Challenges and Opportunities in the Academic Research of this compound Derivatives

The academic exploration of this compound and its derivatives presents both significant challenges and exciting opportunities for novel discoveries.

Challenges:

Synthesis: The synthesis of N-substituted benzamides can be straightforward, often involving the coupling of a carboxylic acid (or its activated form) with an amine. researchgate.netmdpi.com However, the stereoselective synthesis of the 2-methylcyclohexylamine (B147291) precursor, and the subsequent control of the stereochemistry in the final product, can be complex. nih.gov The development of efficient and stereoselective synthetic routes is a key challenge. chemrxiv.orgresearchgate.net

Library Development: The creation of a diverse library of derivatives for structure-activity relationship (SAR) studies requires robust synthetic methodologies that can accommodate a wide range of starting materials. nih.govchemrxiv.orgchemrxiv.org The synthesis of a matrix of compounds with variations in both the benzamide and cyclohexylamine portions can be a resource-intensive endeavor. nih.gov

Lack of Existing Data: With no established biological targets, initial screening efforts would need to be broad, which can be costly and time-consuming.

Opportunities:

Exploration of Chemical Space: The relative novelty of this specific substitution pattern offers the chance to explore a less-charted area of chemical space, potentially leading to the discovery of compounds with novel mechanisms of action.

Methodology Development: The synthetic challenges, particularly concerning stereoselectivity, provide an opportunity for the development of new synthetic methods that could be broadly applicable in medicinal chemistry. nih.govchemrxiv.orgresearchgate.net

Interdisciplinary Collaboration: Research on this compound would necessitate collaboration between synthetic chemists, pharmacologists, and computational scientists, fostering a rich interdisciplinary research environment.

A summary of key research considerations is presented in the table below:

| Research Aspect | Challenges | Opportunities |

| Synthesis | Stereoselective synthesis of the 2-methylcyclohexylamine precursor and control of final product stereochemistry. nih.gov | Development of novel and efficient stereoselective synthetic methodologies. chemrxiv.orgresearchgate.net |

| Library Generation | Resource-intensive nature of creating a diverse library for SAR studies. chemrxiv.orgchemrxiv.orgnih.gov | Exploration of uncharted chemical space and potential for novel discoveries. nih.gov |

| Biological Screening | Lack of known biological targets requires broad and potentially costly initial screening. | Identification of novel biological activities and mechanisms of action. |

Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research, and their application could significantly accelerate the study of this compound. nih.govnih.gov

Potential Applications of AI/ML:

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds based on their structure. tandfonline.comdigitellinc.comnih.gov This would allow for the in silico screening of virtual libraries of this compound derivatives, prioritizing those with the most promising drug-like properties for synthesis.

Target Identification: AI algorithms can analyze large biological datasets to identify potential protein targets for which the compound might have a high binding affinity.

Generative Models: Generative AI can design novel molecules with desired properties. news-medical.net Starting with the this compound scaffold, these models could propose new derivatives with optimized activity and safety profiles. youtube.com

Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for the target compound and its analogs, potentially overcoming some of the synthetic challenges.

The table below outlines how AI/ML can be integrated into the research workflow:

| Research Stage | AI/ML Application | Potential Impact |

| Lead Discovery | Predictive ADMET modeling. tandfonline.comdigitellinc.comnih.gov | Prioritization of derivatives with favorable drug-like properties. |

| Target Identification | Analysis of biological data to predict protein binding. | Faster identification of potential mechanisms of action. |

| Lead Optimization | Generative models for designing novel derivatives. news-medical.netyoutube.com | Accelerated development of potent and selective compounds. |

| Chemical Synthesis | Retrosynthesis planning tools. | More efficient and cost-effective synthesis of target molecules. |

While AI offers immense potential, the accuracy of these models is highly dependent on the quality and quantity of training data. researchgate.netarxiv.org For a novel scaffold like this compound, initial experimental data would be crucial to build and refine predictive models.

Ethical Considerations in Basic Biological Research Involving Novel Chemical Compounds like this compound

The investigation of any novel chemical entity in biological systems is governed by a strict set of ethical principles to ensure the responsible conduct of research. biobostonconsulting.comnih.govresearchgate.netprimescholars.com

Key Ethical Principles:

Scientific Integrity: Research must be designed and conducted with rigor and transparency. This includes robust study design, objective data analysis, and the transparent reporting of both positive and negative results. biobostonconsulting.com

Animal Welfare: If preclinical studies involve animals, researchers must adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress).

Human Subjects Protection: Should research progress to clinical trials, the protection of human participants is paramount. This involves obtaining informed consent, ensuring a favorable risk-benefit ratio, and maintaining the confidentiality of participant data. nih.gov

Data Sharing and Transparency: There is a growing emphasis on the importance of open science, which includes sharing data and research findings to allow for independent verification and to accelerate scientific progress. biobostonconsulting.com

The development of a novel compound like this compound must be guided by these ethical considerations from the earliest stages of research to ensure that the pursuit of scientific knowledge is conducted responsibly and with respect for all living beings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.